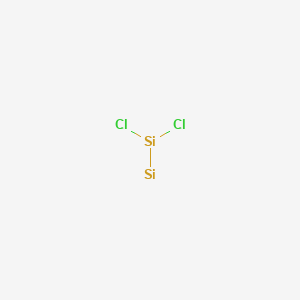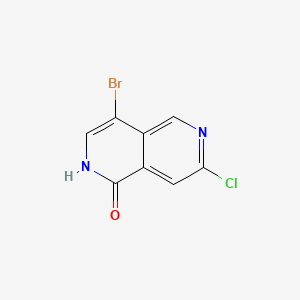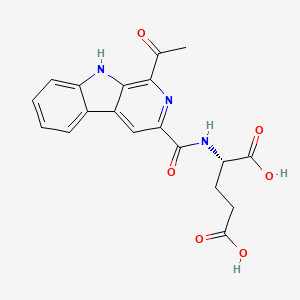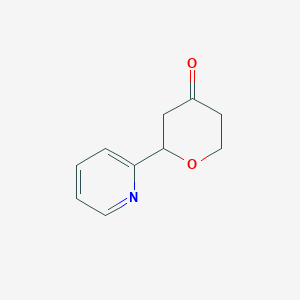
2-Pyridin-2-yl-tetrahydro-pyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridin-2-yl-tetrahydro-pyran-4-one is a heterocyclic compound that features a pyridine ring fused with a tetrahydropyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridin-2-yl-tetrahydro-pyran-4-one can be achieved through several methods. One common approach involves the reaction of pyridine derivatives with tetrahydropyran intermediates under controlled conditions. For instance, the reaction of pyridine-2-carboxaldehyde with tetrahydropyran-4-one in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Pyridin-2-yl-tetrahydro-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine-N-oxide derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include pyridine-N-oxide derivatives, alcohols, and substituted pyridine compounds.
Aplicaciones Científicas De Investigación
2-Pyridin-2-yl-tetrahydro-pyran-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mecanismo De Acción
The mechanism of action of 2-Pyridin-2-yl-tetrahydro-pyran-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with DNA to exert its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Pyridin-2-yl-pyrimidine: This compound shares a similar pyridine ring but has a pyrimidine ring instead of a tetrahydropyran ring.
2-Pyridin-2-yl-quinoline: Another similar compound with a quinoline ring fused to the pyridine ring.
Uniqueness
2-Pyridin-2-yl-tetrahydro-pyran-4-one is unique due to its combination of the pyridine and tetrahydropyran rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H11NO2 |
|---|---|
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
2-pyridin-2-yloxan-4-one |
InChI |
InChI=1S/C10H11NO2/c12-8-4-6-13-10(7-8)9-3-1-2-5-11-9/h1-3,5,10H,4,6-7H2 |
Clave InChI |
VKUNCTJNEMBEKX-UHFFFAOYSA-N |
SMILES canónico |
C1COC(CC1=O)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13927213.png)

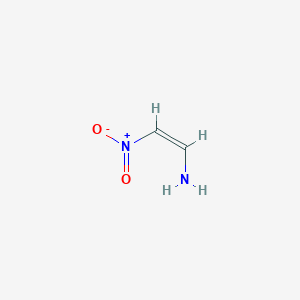
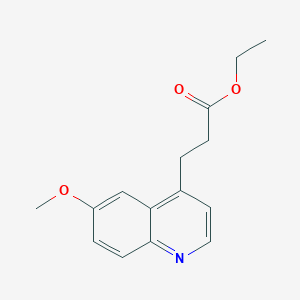

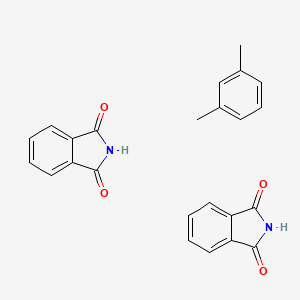
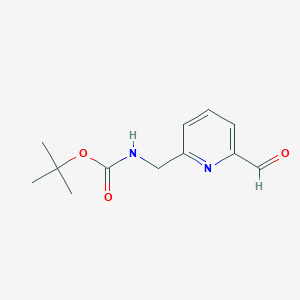
![6,8-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13927279.png)

![[2-(2-Methylsulfanyl-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13927287.png)
![3-Chloro-5-ethylpyrrolo[1,2-b]pyridazine](/img/structure/B13927288.png)
